molecular formula C15H15F3N4OS B12265590 4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one

4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one

Cat. No.: B12265590
M. Wt: 356.4 g/mol
InChI Key: JKEZGOJOMGMJAT-UHFFFAOYSA-N
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Description

4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one is a complex organic compound that features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to an azetidine and piperazine moiety

Preparation Methods

The synthesis of 4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with trifluoromethyl ketone under acidic conditions. The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the benzothiazole intermediate. Finally, the piperazine ring is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of kinases or other proteins essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and azetidine-containing molecules. Compared to these, 4-{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl}piperazin-2-one stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. Other similar compounds include:

Properties

Molecular Formula

C15H15F3N4OS

Molecular Weight

356.4 g/mol

IUPAC Name

4-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl]piperazin-2-one

InChI

InChI=1S/C15H15F3N4OS/c16-15(17,18)10-2-1-3-11-13(10)20-14(24-11)22-6-9(7-22)21-5-4-19-12(23)8-21/h1-3,9H,4-8H2,(H,19,23)

InChI Key

JKEZGOJOMGMJAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F

Origin of Product

United States

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